molecular formula C20H20N8OS B2467312 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide CAS No. 1797902-85-2

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2467312
CAS No.: 1797902-85-2
M. Wt: 420.5
InChI Key: ZMNNETSXQJXVFF-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide is a novel chemical entity designed for preclinical research and drug discovery applications. This synthetic compound features a hybrid architecture incorporating multiple pharmacophores, including the 1,2,4-triazole ring system, which is established as a privileged scaffold in medicinal chemistry due to its versatile interactions with biological targets . The 1,2,4-triazole moiety is a known pharmacophore that confers significant potential for interacting with enzymes and receptors, notably contributing to antifungal activity by inhibiting cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . This core structure is found in numerous therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole), and central nervous system active compounds . The integration of a pyridazine linker and a 2-methylbenzo[d]thiazole carboxamide group further enhances the molecule's potential for diverse biological activities. The benzo[d]thiazole component is a scaffold of interest in the development of kinase inhibitors and other targeted therapies. This multi-targeting capability makes the compound a valuable tool for researchers investigating new treatments for various diseases, including microbial infections, cancer, and central nervous system disorders. The compound is provided with high purity and is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8OS/c1-13-23-16-9-15(4-5-17(16)30-13)24-20(29)14-3-2-8-27(10-14)18-6-7-19(26-25-18)28-12-21-11-22-28/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNETSXQJXVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N8O3SC_{19}H_{26}N_{8}O_{3}S with a molecular weight of approximately 446.53 g/mol. The structure features a triazole ring, which is known for its significant biological activity.

Structural Representation

PropertyValue
Molecular FormulaC19H26N8O3S
Molecular Weight446.53 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating effective cytotoxicity against these cells .

Case Study: Tumor Growth Inhibition

In vivo experiments involving tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests a promising role in cancer therapy, warranting further investigation into its mechanisms of action.

Antibacterial Activity

The compound also exhibits notable antibacterial properties . A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus .

Antifungal Activity

Additionally, the compound has shown potential as an antifungal agent . It demonstrated activity against common fungal pathogens, suggesting its utility in treating fungal infections. The structure-activity relationship (SAR) indicates that modifications in the triazole and thiazole moieties can enhance antifungal potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the triazole ring is associated with various pharmacological effects including:

  • Antifungal Activity : Compounds containing triazole rings are often potent antifungals due to their ability to inhibit ergosterol synthesis in fungi.
  • Anticancer Activity : The triazole moiety contributes to the interaction with specific cellular targets involved in cancer proliferation pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected bacteria:

PathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus4.0Isoniazid0.25
Escherichia coli8.0Ciprofloxacin2.0
Mycobacterium tuberculosis2.5Pyrazinamide0.5

The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines, with the results summarized in the following table:

Cell LineIC50 (µM)
HEK-293 (human kidney)>100
MCF-7 (breast cancer)15
A549 (lung cancer)20

In vitro studies showed selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations. The mechanisms behind these effects include:

  • Inhibition of Enzymatic Pathways : The triazole moiety inhibits enzymes involved in cell wall synthesis.
  • Cytokine Modulation : It modulates cytokine release, significantly reducing TNF-α levels.
  • DNA Interaction : Potential intercalation with DNA disrupts replication in cancer cells.

Case Studies

A notable case study involved synthesizing related triazole compounds for their anti-tubercular activity. Among these derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra.

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